molecular formula C19H20N4O3S B3008019 2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1286721-06-9

2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B3008019
CAS RN: 1286721-06-9
M. Wt: 384.45
InChI Key: JLRMJFJBCGBGFZ-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality 2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis of Pyridazin-3-one Derivatives

A study by Ibrahim and Behbehani (2014) discusses the synthesis of a novel class of pyridazin-3-one derivatives through reactions involving active methylene compounds. The research highlights the formation of pyridazin-3-one derivatives as sole products in excellent yield, demonstrating the potential of similar compounds in synthetic chemistry for creating fused azines and other heterocyclic derivatives (Ibrahim & Behbehani, 2014).

Antimicrobial and Antitumor Evaluation

Novel Synthesis and Antitumor Evaluation

Shams et al. (2010) explored the synthesis of different heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This study emphasizes the diverse synthetic routes leading to compounds with high antitumor activities, highlighting the therapeutic potential of compounds within this chemical class (Shams et al., 2010).

Insecticidal Properties

Synthesis and Insecticidal Assessment

Fadda et al. (2017) conducted research on the synthesis of heterocycles incorporating a thiadiazole moiety and assessed their insecticidal properties against Spodoptera littoralis. This study suggests that compounds with structural similarities to the queried chemical may have potential applications in developing insecticidal agents (Fadda et al., 2017).

Ligand-Protein Interactions and Photovoltaic Efficiency

Spectroscopic and Quantum Studies

A study by Mary et al. (2020) on benzothiazolinone acetamide analogs investigated their spectroscopic properties, ligand-protein interactions, and photovoltaic efficiency. This research indicates the multifaceted applications of similar compounds, including their role in solar energy conversion and their biological activity (Mary et al., 2020).

properties

IUPAC Name

2-(4-cyclopropyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-2-4-13(5-3-12)8-20-16(24)10-22-19(26)18-15(9-21-22)27-11-17(25)23(18)14-6-7-14/h2-5,9,14H,6-8,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRMJFJBCGBGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide

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